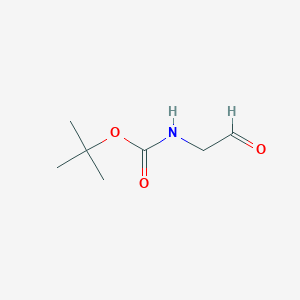

N-Boc-2-aminoacetaldehyde

描述

Significance of N-Boc-2-aminoacetaldehyde as a Versatile Synthetic Intermediate

The versatility of this compound stems from the orthogonal reactivity of its two functional groups. The tert-butoxycarbonyl (Boc) group provides a stable and reliable means of protecting the amine functionality, allowing the aldehyde to undergo various chemical transformations without interference from the nucleophilic amine. Subsequently, the Boc group can be removed under mild acidic conditions, revealing the free amine for further functionalization. This dual reactivity has established this compound as a cornerstone in the synthesis of numerous important molecular frameworks. scholaris.ca

A primary application of this compound is in the synthesis of nitrogen-containing heterocycles. For instance, it is a key starting material for creating protected pyrroloprolines and pyrrolidines through multi-component reactions, such as 1,3-dipolar cycloadditions. scbt.comchemicalbook.comscientificlabs.co.uk It also serves as a precursor in the total synthesis of natural products like (+)-negamycin. scientificlabs.co.uksigmaaldrich.com

Furthermore, this compound is instrumental in peptide and medicinal chemistry. It is used to synthesize γ-aminobutyric acid (GABA)-derived α-keto amide/ester units through reactions with Horner-Wadsworth-Emmons (HWE) reagents. amerigoscientific.comchemicalbook.comscientificlabs.co.uk These structures are of significant interest in the development of new therapeutic agents. The compound is also employed in the synthesis of inhibitors for enzymes such as cathepsin K, which are implicated in various diseases. chemicalbook.comsigmaaldrich.com Additionally, it has been utilized in the development of non-peptidic, substrate-mimetic inhibitors of the Akt kinase, a target in cancer therapy. nih.gov

The aldehyde functionality of this compound can be readily transformed. For example, it undergoes α-methylenation and can be used in the synthesis of other bifunctional building blocks like (E)-ethyl 4-((tert-butoxycarbonyl)amino)but-2-enoate. scientificlabs.co.uksigmaaldrich.com Its utility extends to the synthesis of complex carbohydrates and 2,2′-bipyridine derivatives. chemicalbook.comsigmaaldrich.comsigmaaldrich.com

Historical Context of Protected Aminoaldehydes in Peptide and Medicinal Chemistry

The development and use of protected aminoaldehydes are deeply rooted in the challenges associated with handling their unprotected counterparts. As early as 1908, Emil Fischer noted the inherent instability of simple amino aldehydes like glycinal, which are prone to polymerization due to the condensation of the amine with the aldehyde. scholaris.ca This instability necessitated the development of protecting group strategies to allow for their isolation and use in synthesis. scholaris.ca

The history of α-amino aldehydes can be traced back to Fischer's work on glucosamine (B1671600) in 1902, where the amine and aldehyde functionalities are stabilized within a cyclic hemiacetal structure. For non-cyclic amino aldehydes, the introduction of protecting groups became essential. The tert-butoxycarbonyl (Boc) group, introduced in the mid-20th century, became a cornerstone of peptide synthesis due to its stability under a wide range of conditions and its facile removal under mild acidic conditions.

The application of N-protected amino aldehydes, including N-Boc derivatives, gained significant traction in peptide chemistry for the synthesis of peptide isosteres, where a standard amide bond is replaced with a non-hydrolyzable mimic. For example, N-Boc-α-aminoaldehydes can be used in reductive amination reactions with the N-terminus of a peptide chain to create a reduced amide pseudopeptide. researchgate.net This modification is crucial for developing peptide-based drugs with improved stability and pharmacokinetic properties.

In medicinal chemistry, protected aminoaldehydes have been pivotal in creating a diverse range of bioactive molecules. Peptide derivatives containing an α-amino aldehyde moiety are potent inhibitors of various proteases, including papain, thrombin, and caspases, leading to the development of antiviral, anti-thrombotic, and anti-tumor agents. The configurational stability of N-protected α-amino aldehydes is a critical aspect of their utility, as racemization can lead to a loss of biological activity. acs.org The development of robust synthetic methods that preserve the stereochemical integrity of these chiral building blocks has been a significant area of research. acs.org

Overview of Research Trajectories for this compound

Current and future research involving this compound is focused on expanding its synthetic utility and streamlining processes that rely on it as a building block. Key research trajectories include:

Development of Novel Multi-Component Reactions: Researchers are continuously exploring new multi-component reactions that utilize this compound to rapidly assemble complex molecular architectures. A notable example is its first-time use as a carbonyl component in the Ugi 5-center-4-component reaction to synthesize densely functionalized 2-oxopiperazines. researchgate.net Such strategies are highly valued for their efficiency and atom economy.

Asymmetric Synthesis and Catalysis: There is a strong focus on developing new catalytic enantioselective methods that employ this compound or its derivatives. For instance, it has been used in Mannich reactions with N-Boc aldimines, catalyzed by chiral organocatalysts, to produce vicinal diamines with high stereoselectivity. rsc.org These methods are crucial for the synthesis of chiral drugs and natural products.

Protecting-Group-Free Synthesis: A significant trend in modern organic synthesis is the move towards "protecting-group-free" synthesis to improve efficiency and reduce waste. While this compound is inherently a protected form, research into the in-situ generation and trapping of unstable, unmasked α-amino aldehydes from precursors like β-amino alcohols is a promising area. organic-chemistry.org This approach bypasses the need for separate protection and deprotection steps, representing a more sustainable synthetic strategy.

Applications in Complex Molecule Synthesis: The compound continues to be a valuable tool in the total synthesis of complex natural products and pharmaceuticals. Its role as a precursor to peptide nucleic acids (PNA), which are DNA analogues with a peptide-like backbone, highlights its importance in biotechnology. tandfonline.comtandfonline.com Ongoing research aims to leverage its reactivity to access novel and intricate molecular scaffolds with potential biological activity.

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| CAS Number | 89711-08-0 | scbt.comchemicalbook.com |

| Molecular Formula | C₇H₁₃NO₃ | scbt.com |

| Molecular Weight | 159.18 g/mol | scbt.comsigmaaldrich.com |

| Alternate Name | tert-Butyl N-(2-oxoethyl)carbamate | scbt.comamerigoscientific.com |

| Refractive Index (n20/D) | 1.455 (lit.) | scientificlabs.co.uksigmaaldrich.com |

| Storage Temperature | -20°C | amerigoscientific.comsigmaaldrich.com |

| Purity | ≥95% | scbt.com |

Structure

2D Structure

属性

IUPAC Name |

tert-butyl N-(2-oxoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-7(2,3)11-6(10)8-4-5-9/h5H,4H2,1-3H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACNRTYKOPZDRCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401186 | |

| Record name | N-Boc-2-aminoacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89711-08-0 | |

| Record name | N-Boc-2-aminoacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N Boc 2 Aminoacetaldehyde

Chemo- and Regioselective Preparations of N-Boc-2-aminoacetaldehyde

The synthesis of this compound requires methods that are selective for the formation of the aldehyde while preserving the integrity of the acid-labile Boc group. Several high-yielding and selective strategies have been developed.

Ozonolysis of Allylic Precursors

Ozonolysis is a powerful and direct method for the oxidative cleavage of carbon-carbon double bonds. In the context of preparing this compound, the logical precursor is N-Boc-allylamine. The reaction proceeds by treating the allylic precursor with ozone (O₃) at low temperatures, typically in a solvent like dichloromethane (B109758) or methanol. This process forms an unstable primary ozonide, which subsequently rearranges to a more stable secondary ozonide (a 1,2,4-trioxolane).

A reductive work-up is crucial to prevent the oxidation of the resulting aldehyde to a carboxylic acid. Common reagents for this step include dimethyl sulfide (B99878) (DMS) or zinc dust with water. The work-up cleaves the ozonide, yielding this compound and formaldehyde (B43269) as a byproduct. This method is highly efficient and chemo-selective, as the reaction conditions are generally mild enough not to affect the Boc protecting group.

Periodate (B1199274) Oxidation of N-Boc-3-amino-1,2-propanediol

The oxidative cleavage of vicinal diols (or 1,2-diols) using periodates, such as sodium periodate (NaIO₄), is a classic and highly selective reaction. This methodology can be effectively applied to the synthesis of this compound starting from N-Boc-3-amino-1,2-propanediol. The periodate ion selectively attacks the vicinal diol moiety, forming a cyclic periodate ester intermediate. This intermediate then rapidly fragments, cleaving the carbon-carbon bond between the two hydroxyl-bearing carbons.

The reaction is typically carried out in aqueous or mixed aqueous-organic solvents under mild conditions. The cleavage of N-Boc-3-amino-1,2-propanediol yields one molecule of this compound and one molecule of formaldehyde. The rate of periodate-mediated cleavage is significantly faster for vicinal amino alcohols compared to vicinal diols, making this a highly efficient transformation. nih.gov The mildness and high selectivity of this reaction prevent over-oxidation and are fully compatible with the Boc protecting group. nih.gov

Reduction of N,O-Dimethylcarboxamides Derived from N-Boc-α-Amino Acids

A widely used and reliable method for preparing N-protected α-amino aldehydes involves the reduction of N,O-dimethylcarboxamides, commonly known as Weinreb amides. sigmaaldrich.comorientjchem.orgorientjchem.org This approach begins with the conversion of N-Boc-glycine into its corresponding Weinreb amide by coupling it with N,O-dimethylhydroxylamine hydrochloride. semanticscholar.org Various peptide coupling reagents can facilitate this amide bond formation. semanticscholar.org

The resulting N-Boc-glycine Weinreb amide is then reduced to the aldehyde. The key advantage of the Weinreb amide is its ability to form a stable, chelated tetrahedral intermediate upon reaction with organometallic or hydride reducing agents. orientjchem.orgorientjchem.org This intermediate resists further reduction (over-reduction) to the alcohol, collapsing to the desired aldehyde only upon acidic work-up. Several reducing agents are effective for this transformation.

| Reducing Agent | Typical Solvent(s) | Key Advantages |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (B95107) (THF), Diethyl ether | Readily available, highly reactive. Requires careful temperature control. |

| Diisobutylaluminium Hydride (DIBAL-H) | Toluene, Dichloromethane, THF | Milder than LiAlH₄, often provides cleaner reactions with fewer side products. |

| Red-Al® (Sodium bis(2-methoxyethoxy)aluminum hydride) | Toluene | Safer alternative to LiAlH₄, similar reactivity profile. |

This two-step process is highly efficient and general, providing excellent yields of the target aldehyde without compromising the Boc group. orientjchem.org

Reductive Alkylation Approaches

Reductive amination, or reductive alkylation, is a cornerstone of amine synthesis, typically involving the reaction of a carbonyl compound with an amine to form an imine, which is then reduced in situ. wikipedia.orgharvard.edu While not a common direct route to this compound itself, the principles can be applied in multi-step sequences. A one-pot tandem procedure combining direct reductive amination with N-Boc protection has been developed for the synthesis of N-Boc protected secondary amines, highlighting the compatibility of the reagents. nih.gov

For this reaction, a mild reducing agent is required that selectively reduces the protonated imine intermediate over the starting carbonyl compound. harvard.edu Sodium triacetoxyborohydride (B8407120) (STAB) is a reagent of choice for this transformation due to its mildness and substrate tolerance. commonorganicchemistry.com Other reagents like sodium cyanoborohydride are also effective but are more toxic. harvard.edu The reaction is typically performed in solvents like dichloroethane (DCE) or tetrahydrofuran (THF). commonorganicchemistry.com Although a direct synthesis of this compound via this method from simple precursors is not well-documented, the robustness of the reaction makes it a key strategy in building more complex molecules from aminoaldehyde precursors.

Protecting Group Strategies: Emphasis on Boc-Protection Efficacy

The choice of the amine protecting group is critical for the successful synthesis and manipulation of aminoaldehydes. The tert-butyloxycarbonyl (Boc) group is particularly effective for several reasons. quora.com

Stability : The Boc group is stable under a wide range of non-acidic conditions. It is resistant to bases, nucleophiles, and many oxidizing and reducing agents, including catalytic hydrogenation. researchgate.net This stability is essential to prevent its cleavage during the synthetic steps described above, such as ozonolysis, periodate oxidation, or hydride reduction.

Prevention of Self-Condensation : Unprotected aminoaldehydes are notoriously unstable and prone to polymerization or self-condensation. The bulky Boc group effectively renders the nitrogen atom non-nucleophilic, preventing these undesirable side reactions and allowing the aldehyde to be isolated and used in subsequent transformations.

Orthogonality : The Boc group is orthogonal to many other common protecting groups used in organic synthesis, such as the Fmoc (fluorenylmethyloxycarbonyl) and Cbz (carboxybenzyl) groups. organic-chemistry.org The Boc group is selectively removed under mild acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane), while Fmoc is base-labile and Cbz is removed by hydrogenolysis. chemistrysteps.com This orthogonality is crucial in complex multi-step syntheses, such as solid-phase peptide synthesis.

Ease of Removal : Deprotection is typically clean and high-yielding, producing volatile byproducts like isobutene and carbon dioxide, which simplifies purification. quora.comchemistrysteps.com

These features make the Boc group an ideal choice for protecting the amine functionality in this compound, ensuring its stability and utility as a synthetic intermediate.

Enantioselective Synthesis of Chiral Derivatives of this compound

While this compound itself is achiral, it serves as a fundamental scaffold for the synthesis of chiral α-amino aldehydes and their derivatives. These chiral building blocks are invaluable in pharmaceutical and natural product synthesis. Enantioselective methods typically focus on introducing a stereocenter at the α-carbon.

One prominent strategy involves the asymmetric alkylation of a Boc-protected glycine (B1666218) enolate equivalent. For instance, Schiff bases derived from glycine can be complexed to a metal like nickel(II), and the resulting complex can be deprotonated and alkylated. The use of a chiral ligand or auxiliary, such as a derivative of proline, directs the approach of the electrophile to one face of the enolate, leading to high diastereoselectivity. nih.gov Subsequent hydrolysis of the Schiff base and the chiral auxiliary yields the enantioenriched α-substituted amino acid precursor, which can then be converted to the corresponding chiral N-Boc-α-amino aldehyde.

Another advanced approach is the cooperative catalysis of N-H insertion reactions. This method can be used to generate α-alkenyl-α-amino acid derivatives, which are chiral synthetic precursors. The reaction between a vinyldiazoacetate and tert-butyl carbamate (B1207046), catalyzed by a combination of an achiral dirhodium(II) complex and a chiral spiro phosphoric acid, can produce the desired products with excellent enantioselectivity (up to 98% ee). rsc.org The chiral phosphoric acid acts as a proton shuttle, controlling the stereochemical outcome of the insertion. These resulting chiral building blocks can then be further elaborated into chiral derivatives of this compound.

| Method | Catalytic System / Auxiliary | Typical Substrates | Outcome |

| Asymmetric Alkylation | Chiral Ni(II) complexes (e.g., with benzylproline) | Glycine Schiff base, Alkyl halides | High diastereoselectivity for α-alkylated amino acids. nih.gov |

| N-H Insertion | Dirhodium(II) carboxylate + Chiral Spiro Phosphoric Acid | Vinyldiazoacetates, tert-butyl carbamate | High enantioselectivity for α-alkenyl amino acid derivatives. rsc.org |

Chiral Auxiliaries and Catalytic Asymmetric Methods

A predominant strategy for synthesizing chiral this compound relies on the "chiral pool," utilizing readily available, enantiopure natural products as starting materials. acs.orgresearchgate.net L-serine, a natural amino acid, is a common and effective precursor. In this approach, the inherent chirality of serine is transferred to the target aldehyde, ensuring high stereochemical fidelity. The synthesis typically involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group, followed by the formation of a cyclic chiral auxiliary, an oxazolidine, by reacting the protected serine with an acetone (B3395972) equivalent like 2,2-dimethoxypropane. This rigid cyclic intermediate, known as Garner's aldehyde, is a stable and crystalline solid that effectively shields one face of the molecule, directing subsequent reactions. nih.gov

More recently, catalytic asymmetric methods have emerged, offering high efficiency and atom economy. A notable example is the rhodium-catalyzed asymmetric hydroformylation of an achiral vinyl-oxazolidine precursor. wisc.edu This method uses a chiral bis(diazaphospholane) (BDP) ligand to direct the regioselective and enantioselective addition of a formyl group, producing either enantiomer of Garner's aldehyde in high yield and enantiomeric purity from a single starting material. wisc.edu

Stereochemical Control in α-Aminoaldehyde Synthesis

Stereochemical control is the cornerstone of modern α-aminoaldehyde synthesis. In the chiral pool approach starting from L-serine, the stereocenter is set from the beginning and preserved throughout the synthetic sequence. The transformation of the protected serine derivative into the aldehyde is a critical step where control must be maintained.

One established method is the reduction of a N,O-dimethylcarboxamide (Weinreb amide) derived from N-Boc-serine using a mild reducing agent like lithium aluminum hydride (LiAlH4). researchgate.net Another common and reliable method is the reduction of the corresponding protected methyl ester to the alcohol, followed by a controlled oxidation. A highly effective method for this final oxidation step is the Swern oxidation, which uses oxalyl chloride or trifluoroacetic anhydride (B1165640) (TFAA), dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine (B128534) (TEA) to convert the primary alcohol to the aldehyde under mild conditions, minimizing the risk of racemization.

The reduction of the protected serine methyl ester to the aldehyde can also be achieved directly using Diisobutylaluminium hydride (DIBAL-H) at low temperatures (below -75 °C) to prevent over-reduction to the alcohol. nih.gov This precise temperature control is crucial for isolating the aldehyde with high enantiomeric purity. nih.gov

Below is a comparative table of common final steps in the synthesis of chiral this compound (as Garner's aldehyde).

| Precursor | Reagents | Product | Yield | Enantiomeric Excess (ee) | Reference |

| N-Boc-Serine Methyl Ester Acetonide | 1. DIBAL-H, Toluene, -78°C | (S)-Garner's Aldehyde | 82-84% | 97% | nih.gov |

| N-Boc-Serine Acetonide (Alcohol) | 1. TFAA, DMSO, TEA | (S)-Garner's Aldehyde | High | High | |

| N-Boc-Serine Weinreb Amide | 1. LiAlH4; 2. Aqueous workup | N-Boc-Serinal | Good | High | researchgate.net |

| Achiral Vinyl-Oxazolidine | CO, H₂, Rh-BDP catalyst | (R)- or (S)-Garner's Aldehyde | 70-71% | 94-97% | wisc.edu |

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign synthetic routes to this compound that reduce solvent use, minimize waste, and improve atom economy.

Solvent-Free and Aqueous Reaction Conditions

Significant progress has been made in greening individual steps of the synthesis. The protection of the amino group, a fundamental step, has been a key target. Traditionally performed in organic solvents, N-tert-butyloxycarbonylation can now be achieved under catalyst- and solvent-free conditions. researchgate.net Several protocols report the efficient and chemoselective N-Boc protection of amines and amino acids using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in water or water-acetone mixtures, often requiring no catalyst and proceeding at room temperature. organic-chemistry.orgnih.gov These methods offer excellent yields and avoid the use of volatile organic solvents, representing a significant green alternative. nih.gov

Atom Economy and Waste Minimization in Synthetic Routes

Atom economy is a core principle of green chemistry, measuring the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. scranton.edu When comparing synthetic routes to chiral this compound, there are clear differences in atom economy.

The classical synthesis from L-serine, while effective and stereoselective, is a multi-step process that involves protecting groups and stoichiometric reagents, which inherently lowers its atom economy. nih.govnih.gov For example, the reduction step using DIBAL-H or oxidation steps like the Swern oxidation generate significant stoichiometric byproducts that must be separated and disposed of. nih.gov

In contrast, the catalytic asymmetric hydroformylation route represents a substantial improvement in atom economy. wisc.edu This reaction is an addition reaction, where a molecule of hydrogen and carbon monoxide are added across a double bond. nih.gov Ideally, addition reactions can achieve 100% atom economy as all reactant atoms are incorporated into the product. scranton.edu By using a catalytic amount of a rhodium complex, this method avoids the stoichiometric waste associated with many traditional synthetic transformations, making it a much greener and more efficient approach to the target molecule. wisc.edunih.gov

Reactivity and Mechanistic Studies of N Boc 2 Aminoacetaldehyde in Complex Chemical Transformations

Aldehyde Group Reactivity in N-Boc-2-aminoacetaldehyde

The aldehyde group in this compound is an electrophilic center, susceptible to attack by various nucleophiles. This reactivity is central to its application in the construction of more complex molecular architectures.

The carbonyl carbon of this compound is sp² hybridized and exhibits a partial positive charge, making it a prime target for nucleophilic attack. ksu.edu.samasterorganicchemistry.com Upon attack by a nucleophile, the hybridization of the carbonyl carbon changes to sp³, resulting in a tetrahedral alkoxide intermediate. libretexts.org This intermediate can then be protonated to yield an alcohol. libretexts.org The general mechanism involves the approach of the nucleophile to the carbonyl carbon, followed by the formation of a new sigma bond and the breaking of the C-O pi bond. masterorganicchemistry.com

Aldehydes, in general, are more reactive towards nucleophiles than ketones due to reduced steric hindrance and electronic factors. ksu.edu.salibretexts.org The reactivity of the aldehyde in this compound allows it to participate in a wide array of nucleophilic addition reactions, which are fundamental to its utility in multi-step syntheses.

This compound readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. guidechem.comlibretexts.org This reaction is typically catalyzed by acid and involves the nucleophilic addition of the amine to the aldehyde carbonyl, forming a hemiaminal (or carbinolamine) intermediate. libretexts.org Subsequently, the hemiaminal undergoes dehydration to yield the imine. libretexts.org The reaction is reversible, and the removal of water drives the equilibrium towards the formation of the imine product. libretexts.org

The pH of the reaction medium is a critical parameter; the reaction rate is often maximal around a pH of 5. libretexts.org At lower pH, the amine nucleophile is protonated and becomes non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the dehydration of the hemiaminal intermediate. libretexts.org

A practical application of this reactivity is demonstrated in a one-pot tandem reaction where an aldehyde reacts with a primary amine to form an imine, which is then reduced in situ. For instance, this compound can react with an alkylamine, and the resulting imine can be subsequently reduced with a reducing agent like sodium borohydride (B1222165) to yield a secondary amine. guidechem.comnih.gov

Table 1: Example of Condensation and Reduction with an Amine

| Reactant 1 | Reactant 2 | Reducing Agent | Product | Reference |

| This compound | Alkylamine | Sodium borohydride | N-Boc-protected secondary amine | guidechem.com |

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes from aldehydes. wikipedia.orgalfa-chemistry.com this compound serves as an effective electrophile in HWE reactions, reacting with stabilized phosphonate (B1237965) carbanions to produce α,β-unsaturated compounds. sigmaaldrich.com This reaction typically favors the formation of the (E)-alkene. wikipedia.orgalfa-chemistry.com

The mechanism begins with the deprotonation of a phosphonate ester by a base to generate a nucleophilic phosphonate carbanion. wikipedia.org This carbanion then adds to the aldehyde group of this compound. wikipedia.org The resulting intermediate subsequently eliminates a dialkylphosphate salt to form the alkene. wikipedia.org The stereochemical outcome, favoring the E-isomer, is a key advantage of this reaction. alfa-chemistry.com One specific application includes the synthesis of (E)-ethyl 4-((tert-butoxycarbonyl)amino)but-2-enoate. sigmaaldrich.com

Table 2: Horner-Wadsworth-Emmons Reaction with this compound

| Aldehyde | HWE Reagent | Product | Stereoselectivity | Reference |

| This compound | Stabilized phosphonate ester | (E)-α,β-Unsaturated ester/amide | Predominantly E | sigmaaldrich.com |

α-Methylenation is a reaction that introduces a methylene (B1212753) (=CH₂) group at the α-position of a carbonyl compound. Research has shown that this compound can undergo a rapid and efficient α-methylenation reaction. sigmaaldrich.com This transformation is accomplished using aqueous formaldehyde (B43269) in the presence of an organocatalyst. sigmaaldrich.comnih.gov

Effective catalytic systems for this reaction include pyrrolidine (B122466) propionic acid or the dipeptide L-Pro-β-Ala. sigmaaldrich.com These organocatalysts facilitate the reaction, leading to the desired α-methylenated aldehyde in good to excellent yields and with high chemoselectivity. nih.gov This method provides a convenient route to functionalized aldehydes that are valuable synthetic intermediates.

Table 3: Organocatalytic α-Methylenation of this compound

| Substrate | Reagent | Catalyst | Product | Reference |

| This compound | Formaldehyde | Pyrrolidine propionic acid or L-Pro-β-Ala | α-(N-Boc-aminomethyl)acrolein | sigmaaldrich.comnih.gov |

Carbamate (B1207046) Group Stability and Deprotection Strategies

The N-Boc group is a widely utilized protecting group for amines due to its stability under various conditions and its susceptibility to removal under specific, controlled acidic conditions. researchgate.net

The tert-butyloxycarbonyl (Boc) protecting group is characterized by its stability in basic and nucleophilic environments, as well as during catalytic hydrogenation. semanticscholar.org However, it is readily cleaved under acidic conditions. researchgate.netnih.govorganic-chemistry.org This orthogonality makes it highly valuable in complex multi-step syntheses. semanticscholar.org

The mechanism of acidic deprotection involves the protonation of the carbamate's carbonyl oxygen. This is followed by the fragmentation of the protonated intermediate to release carbon dioxide, the free amine, and a stable tert-butyl cation. semanticscholar.org The tert-butyl cation is typically scavenged by a nucleophile or eliminated to form isobutylene. organic-chemistry.org

A variety of strong acids are effective for Boc-deprotection, including trifluoroacetic acid (TFA) in dichloromethane (B109758), hydrogen chloride (HCl) in ethyl acetate (B1210297) or dioxane, and aqueous phosphoric acid. semanticscholar.orgnih.gov The choice of acid and solvent allows for the selective removal of the Boc group in the presence of other acid-sensitive functionalities. nih.gov

Table 4: Common Reagents for Acidic Boc-Deprotection

| Reagent | Solvent | General Conditions | Reference |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | semanticscholar.org |

| Hydrogen Chloride (HCl) | Ethyl Acetate (EtOAc), Dioxane | Room Temperature | semanticscholar.org |

| Aqueous Phosphoric Acid | Tetrahydrofuran (B95107) (THF) | Room Temperature | nih.gov |

Selective Deprotection in Polyfunctional Molecules

In the synthesis of complex molecules that contain multiple functional groups, the ability to selectively deprotect one group while others remain intact is crucial. This concept, known as orthogonal protection, allows for the sequential modification of different parts of a molecule. The N-Boc group of this compound is a cornerstone of this strategy due to its distinct cleavage conditions compared to other common protecting groups.

The Boc group is stable under a variety of conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation, which makes it compatible with a wide range of synthetic transformations. sigmaaldrich.com Its removal is typically achieved under acidic conditions. This acid-lability allows for its selective cleavage in the presence of acid-stable or base-labile protecting groups, such as the Fmoc (9-fluorenylmethoxycarbonyl) group, which is removed with base, or the Cbz (benzyloxycarbonyl) group, which is cleaved by hydrogenolysis. sigmaaldrich.com This orthogonality is a key principle in solid-phase peptide synthesis and other complex synthetic endeavors. bldpharm.comlibretexts.org

The mechanism of acid-catalyzed deprotection involves protonation of one of the carbamate oxygens, followed by fragmentation to release the stable tert-butyl cation and the free amine. The tert-butyl cation is then typically scavenged by the solvent or an added scavenger to prevent unwanted side reactions. sigmaaldrich.com

A variety of acidic reagents can be employed for Boc deprotection, with the choice of reagent and conditions often dictated by the presence of other acid-sensitive functionalities in the molecule. Strong acids like trifluoroacetic acid (TFA) in dichloromethane are commonly used for rapid and complete deprotection. scbt.com However, for substrates containing other acid-labile groups, milder conditions are required. Methodologies using Lewis acids, such as aluminum chloride, or milder protic acids, like aqueous phosphoric acid, have been developed to achieve greater selectivity. scbt.comrug.nl Furthermore, thermal deprotection methods, sometimes in the presence of fluorinated alcohols, offer a non-acidic alternative for cleaving the N-Boc group. researchgate.netorganic-chemistry.org

The following table summarizes various conditions for the selective deprotection of the N-Boc group, highlighting the versatility of this protecting group in complex syntheses.

| Reagent/Condition | Solvent | Comments |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Standard, fast, and efficient for robust substrates. scbt.com |

| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate | Common alternative to TFA. scbt.com |

| Aluminum Chloride (AlCl₃) | Lewis acid-mediated deprotection. rug.nl | |

| Aqueous Phosphoric Acid | Tetrahydrofuran (THF) | Milder acidic conditions for sensitive substrates. scbt.com |

| Oxalyl Chloride | Methanol | Mild deprotection at room temperature. scbt.com |

| Thermal (Reflux) | Methanol, Trifluoroethanol | Acid-free deprotection, can be microwave-assisted. researchgate.netorganic-chemistry.org |

Cycloaddition Reactions Involving this compound

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic and heterocyclic compounds in a highly stereospecific and convergent manner. The aldehyde functionality of this compound can participate in such reactions, either directly or after conversion to a more reactive intermediate, providing access to complex ring systems.

One of the most significant applications of this compound in cycloaddition chemistry is in 1,3-dipolar cycloadditions for the synthesis of five-membered heterocycles. Specifically, it can serve as a precursor for the in-situ generation of azomethine ylides, which are versatile 1,3-dipoles.

The reaction of an aldehyde with an α-amino acid or its ester leads to the formation of an azomethine ylide through condensation and subsequent decarboxylation (from the amino acid) or dehydration (from the amino ester). This azomethine ylide can then react with a dipolarophile, such as an alkene or alkyne, in a [3+2] cycloaddition to form a pyrrolidine ring system.

This compound has been utilized in a three-component synthesis of pyrrolidines, showcasing its utility in this type of transformation. The general mechanism involves:

Condensation of this compound with an amino acid (e.g., sarcosine) to form an iminium ion.

Decarboxylation of the resulting intermediate to generate an azomethine ylide.

[3+2] Cycloaddition of the azomethine ylide with a dipolarophile (e.g., an electron-deficient alkene like N-phenylmaleimide) to afford the pyrrolidine product.

This methodology provides a rapid and efficient means of constructing substituted pyrrolidine rings, which are common structural motifs in many biologically active compounds and natural products.

| Reactants | Dipolarophile | Resulting Heterocycle |

| This compound, Sarcosine | N-Phenylmaleimide | Substituted Pyrrolidine |

| This compound, Glycine (B1666218) | Dimethyl acetylenedicarboxylate | Substituted Pyrroline |

| This compound, Proline | Acrylonitrile | Proline-fused Pyrrolidine |

While the participation of this compound in 1,3-dipolar cycloadditions is established, its involvement in other cycloaddition pathways, such as the Diels-Alder reaction, is less documented. The Diels-Alder reaction, a [4+2] cycloaddition, typically involves a conjugated diene and a dienophile. libretexts.org Aldehydes can act as dienophiles in what is known as an oxo-Diels-Alder reaction, reacting with a diene to form a dihydropyran ring.

For this compound to participate as a dienophile in an oxo-Diels-Alder reaction, it would react with a suitable diene. However, specific examples of this reaction with this compound are not prevalent in the reviewed literature. The reactivity of the aldehyde in this context would be influenced by electronic factors and the presence of Lewis acid catalysts, which are often employed to activate the carbonyl group.

Theoretically, other pericyclic reactions could also be envisioned. libretexts.org However, the primary and well-established cycloaddition pathway for this compound reported in the literature is its use as a precursor for azomethine ylides in 1,3-dipolar cycloadditions. Further research may explore the potential of this versatile building block in other cycloaddition paradigms.

Applications of N Boc 2 Aminoacetaldehyde in Advanced Organic Synthesis

Role in Peptide and Peptidomimetic Chemistry

The tert-butyloxycarbonyl (Boc) protecting group of N-Boc-2-aminoacetaldehyde is a cornerstone of modern peptide synthesis, offering stability under a range of conditions while allowing for facile deprotection. This characteristic, combined with the reactivity of the aldehyde moiety, makes it a valuable precursor in the synthesis of modified peptides and their mimics.

Solid-Phase Peptide Synthesis (SPPS)

While this compound is not directly incorporated into the growing peptide chain during standard solid-phase peptide synthesis (SPPS) in the same manner as amino acids, it serves as a crucial starting material for the creation of specialized building blocks. The aldehyde functionality allows for a variety of chemical transformations to generate non-standard amino acid residues or peptide isosteres, which are then utilized in SPPS protocols. The Boc protecting group is compatible with the typical acidic conditions used for the removal of other protecting groups in Boc-based SPPS, making it an ideal choice for the synthesis of complex and modified peptides.

The general workflow for utilizing this compound in the context of SPPS involves the initial modification of the aldehyde, followed by the standard coupling and deprotection cycles of SPPS to extend the peptide chain. This approach enables the introduction of unique structural motifs into peptides, thereby modulating their biological activity and properties.

Synthesis of Reduced Amide Pseudopeptides

A significant application of this compound lies in the synthesis of reduced amide pseudopeptides, which are peptide analogues where one or more amide bonds are replaced by a methylene (B1212753) amine linkage (-CH₂-NH-). This modification imparts increased flexibility and resistance to enzymatic degradation compared to natural peptides. nih.gov

The synthesis of these pseudopeptides often involves the reductive amination between the aldehyde group of an N-Boc-protected amino aldehyde, such as this compound, and the N-terminal amine of a peptide chain. This reaction forms a Schiff base intermediate, which is then reduced to the stable methylene amine linkage. The use of N-Boc-protected amino aldehydes is advantageous as the Boc group can be readily removed under acidic conditions to allow for further peptide chain elongation. nih.govresearchgate.net

| Precursor | Reaction Type | Key Reagent | Product | Reference |

| N-Boc-amino aldehyde | Reductive Amination | Sodium cyanoborohydride | Reduced Amide Pseudopeptide | researchgate.net |

| N-Boc-Asn-aldehyde | Reductive Amination | Not Specified | Asn-containing Pseudopeptide | nih.gov |

| N-Boc-Gln-aldehyde | Reductive Amination | Not Specified | Gln-containing Pseudopeptide | nih.gov |

Synthesis of Nitrogen-Containing Heterocycles

The reactivity of the aldehyde and the protected amine in this compound makes it a valuable precursor for the construction of various nitrogen-containing heterocyclic systems. These scaffolds are prevalent in a wide range of biologically active molecules and pharmaceuticals.

Pyrrolidine (B122466) Derivatives

The pyrrolidine ring is a fundamental structural motif in numerous natural products and synthetic drugs. This compound serves as a key building block in the stereoselective synthesis of substituted pyrrolidines through [3+2] cycloaddition reactions. scbt.com In this approach, an azomethine ylide, generated from an amino acid, undergoes a 1,3-dipolar cycloaddition with an alkene. This compound can act as a precursor to the azomethine ylide or as a component in related multi-component reactions leading to highly functionalized pyrrolidine rings. nih.govwikipedia.orgrsc.org

The reaction typically proceeds with high diastereoselectivity and enantioselectivity, particularly when chiral catalysts or auxiliaries are employed. The resulting N-Boc-protected pyrrolidine derivatives can be further elaborated into more complex molecules. researchgate.net

| Reactant 1 | Reactant 2 | Reaction Type | Catalyst/Reagent | Product | Reference |

| Azomethine Ylide | Alkene | 1,3-Dipolar Cycloaddition | Metal catalysts (e.g., Ag, Cu) | Substituted Pyrrolidine | nih.govrsc.org |

| This compound | Amino acid ester, Alkene | Multi-component reaction | Not Specified | Protected Pyrroloproline | scbt.com |

Pyrazine Derivatives

Pyrazine rings are important components of many biologically active compounds and are also used as flavoring agents. A biomimetic approach to the synthesis of 2,5-disubstituted pyrazines involves the dimerization of α-amino aldehydes. rsc.org Following the deprotection of the Boc group, the resulting 2-aminoacetaldehyde can undergo self-condensation to form a dihydropyrazine intermediate. Subsequent oxidation of this intermediate leads to the formation of the aromatic pyrazine ring.

This method provides a straightforward route to symmetrically substituted pyrazines. The specific substitution pattern on the final pyrazine product is determined by the structure of the initial α-amino aldehyde.

| Starting Material | Reaction Sequence | Intermediate | Product | Reference |

| This compound | 1. Boc Deprotection 2. Dimerization 3. Oxidation | 2,5-Dihydropyrazine | 2,5-Disubstituted Pyrazine | rsc.org |

Benzimidazole Synthesis

The benzimidazole scaffold is a prominent heterocyclic motif found in a multitude of biologically active molecules. nih.gov The conventional and most direct synthesis of 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with an aldehyde. In this context, this compound represents a viable, though not widely documented, starting material for the synthesis of 2-(N-Boc-aminomethyl)benzimidazole.

The proposed reaction mechanism involves the initial formation of a Schiff base between the aldehyde group of this compound and one of the primary amine groups of o-phenylenediamine. This is followed by an intramolecular cyclization, where the second aromatic amine attacks the imine carbon. The subsequent elimination of a water molecule yields the aromatic benzimidazole ring. The presence of the Boc-protecting group on the side chain is advantageous as it prevents unwanted side reactions and can be readily removed under acidic conditions post-synthesis to allow for further functionalization of the primary amine. While specific literature detailing this exact transformation is sparse, the fundamental reactivity of aldehydes with o-phenylenediamines strongly supports its feasibility. This method provides a pathway to benzimidazoles with a functionalized aminomethyl side chain at the 2-position, which is a common feature in pharmacologically active benzimidazole derivatives.

Azetine Derivatives

Azetidines and their unsaturated counterparts, azetines, are strained four-membered nitrogen-containing heterocycles that are key structural motifs in various natural products and pharmaceuticals. nih.gov The synthesis of the azetidine ring often relies on intramolecular SN2 reactions. nih.gov this compound serves as a potential precursor for the construction of N-Boc protected 3-hydroxyazetidines.

A plausible synthetic route would begin with the reduction of the aldehyde functionality of this compound to a primary alcohol, yielding N-Boc-2-aminoethanol. The hydroxyl group can then be converted into a good leaving group, for instance by mesylation or tosylation. Treatment of the resulting sulfonate ester with a suitable base would facilitate an intramolecular nucleophilic substitution, where the nitrogen atom of the carbamate (B1207046) displaces the leaving group to form the strained four-membered azetidine ring. This intramolecular cyclization is a common strategy for the formation of small ring systems and provides a direct route to a functionalized azetidine scaffold, which can be further elaborated.

Pyrroloproline Synthesis

This compound is identified as a key organic building block for the synthesis of protected pyrroloproline. scbt.comsigmaaldrich.com Pyrroloproline constitutes a complex, fused heterocyclic system that is of interest in medicinal chemistry. The utility of this compound in this context is often demonstrated in multicomponent reactions, particularly in 1,3-dipolar cycloadditions for the construction of pyrrolidine rings. sigmaaldrich.com In such a reaction, an azomethine ylide can be generated from this compound, which then reacts with a dipolarophile in a concerted [3+2] cycloaddition to form a highly substituted pyrrolidine ring, the core of the pyrroloproline structure. This approach allows for the rapid assembly of molecular complexity from simple starting materials.

Interactive Data Table: Heterocycle Synthesis Applications

| Target Heterocycle | Role of this compound | General Reaction Type |

|---|---|---|

| Benzimidazole | Aldehyde source for condensation with o-phenylenediamine. | Condensation / Cyclization |

| Azetine/Azetidine | Precursor to N-Boc-2-aminoethanol for subsequent intramolecular cyclization. | Reduction / Intramolecular SN2 Cyclization |

| Pyrroloproline | Key building block for constructing the pyrrolidine core. | 1,3-Dipolar Cycloaddition |

Natural Product Total Synthesis

Contribution to Complex Molecule Construction

The utility of this compound extends beyond a single natural product synthesis, positioning it as a versatile building block in advanced organic synthesis. Its aldehyde functionality allows for a wide range of carbon-carbon bond-forming reactions, while the Boc-protected amine provides a latent nucleophilic site.

Key examples of its application in constructing complex molecules include:

γ-Aminobutyric acid (GABA) Derivatives: It reacts with Horner-Wadsworth-Emmons (HWE) reagents to produce γ-aminobutyric acid (GABA)-derived α-keto amides and esters. sigmaaldrich.comamerigoscientific.com These structures are of significant interest due to the role of GABA as the primary inhibitory neurotransmitter in the central nervous system.

Unsaturated Esters: It is used in the synthesis of (E)-ethyl 4-((tert-butoxycarbonyl)amino)but-2-enoate, an important intermediate for further chemical transformations. sigmaaldrich.com

Bipyridines: The compound has also been employed in the synthesis of 2,2′-bipyridine, a class of compounds widely used as ligands in coordination chemistry. sigmaaldrich.com

Development of Pharmaceutical and Bioactive Molecules

The application of this compound in the synthesis of diverse molecular scaffolds directly contributes to the development of new pharmaceutical and bioactive molecules. The heterocyclic systems and functionalized intermediates derived from this compound are often privileged structures in medicinal chemistry.

Antibiotics: Its role in the total synthesis of (+)-Negamycin provides access to a molecule with potential as a chemotherapeutic agent for genetic diseases.

Benzimidazole-Based Therapeutics: As a potential precursor to 2-(aminomethyl)benzimidazoles, it contributes to a class of compounds known for a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. nih.gov

Azetidine-Containing Drugs: The azetidine ring is a component of various biologically active compounds, including antihypertensive drugs. nih.gov Synthetic routes starting from this compound would facilitate the exploration of novel azetidine-based drug candidates.

GABA Analogs: The synthesis of GABA derivatives opens avenues for the development of new therapeutics targeting the central nervous system, potentially for conditions such as epilepsy, anxiety, and sleep disorders.

Interactive Data Table: Synthesized Bioactive Molecules & Intermediates

| Molecule/Scaffold | Significance/Application |

|---|---|

| (+)-Negamycin | Antibiotic, potential chemotherapeutic agent. |

| GABA Derivatives | Analogs of a major inhibitory neurotransmitter; potential CNS drugs. |

| 2-(Aminomethyl)benzimidazoles | Scaffold with broad biological activities (antimicrobial, anticancer). |

| 3-Hydroxyazetidines | Core structure in various pharmaceuticals. |

Inhibitors of Proteases (e.g., Tissue Protease K, Cathepsin K, Serine Protease)

The α-amino aldehyde functional group is a well-established pharmacophore for the inhibition of various protease enzymes. This compound is a key precursor for synthesizing peptide aldehydes that function as potent and often reversible inhibitors of cysteine and serine proteases. The aldehyde group readily reacts with the active site cysteine or serine residue of a protease to form a stable, covalent, yet reversible, tetrahedral intermediate (a thiohemiacetal or hemiacetal, respectively), which mimics the transition state of peptide bond hydrolysis. This interaction effectively blocks the catalytic activity of the enzyme.

Research has demonstrated the utility of this compound in developing inhibitors for specific proteases:

Cathepsin K: this compound has been employed in studies related to the development of inhibitors for Cathepsin K, a cysteine protease involved in bone resorption.

Viral Proteases: The synthesis of peptide aldehydes from precursors like this compound has been a crucial strategy in the discovery of inhibitors for viral proteases, such as the SARS-Coronavirus Main Protease (Mpro). These inhibitors play a vital role in disrupting the viral life cycle.

The general mechanism involves extending the peptide chain from the N-Boc protected amine, followed by the deprotection and interaction of the aldehyde moiety with the target enzyme.

Precursors for Drug Molecules and Bioactive Compounds

This compound is a fundamental starting material for the total synthesis of various biologically active molecules due to its utility in introducing a protected aminoethyl fragment into a target structure.

A notable example is its use in the total synthesis of (+)-negamycin , a naturally occurring antibiotic. nih.govsigmaaldrich.com An efficient synthetic strategy has been developed starting from achiral this compound to produce this potent agent, which has potential applications as a chemotherapeutic for genetic diseases. nih.gov

Furthermore, this compound is utilized in the convergent synthesis of non-peptidic inhibitors of Akt/Protein Kinase B (PKB) , a key enzyme in cell signaling pathways implicated in cancer. In these syntheses, this compound is introduced via reductive amination to construct complex inhibitor scaffolds.

Its application also extends to the synthesis of non-natural biomolecules, such as Peptide Nucleic Acid (PNA) monomers. PNA is a DNA mimic with a peptide-like backbone, and this compound is used to construct the N-(2-aminoethyl)glycine units that form this backbone.

| Bioactive Target Molecule | Synthetic Role of this compound | Reference |

| (+)-Negamycin | Starting material for total synthesis | nih.govsigmaaldrich.com |

| Akt (PKB) Inhibitors | Reagent for reductive amination to build inhibitor scaffold | |

| Peptide Nucleic Acid (PNA) | Precursor for the N-(2-aminoethyl)glycine backbone |

Synthesis of GABA-derived α-keto amide/ester units

This compound is a key reactant in the synthesis of derivatives of γ-aminobutyric acid (GABA), an important inhibitory neurotransmitter in the central nervous system. Specifically, it is used to create GABA-derived α-keto amide and α-keto ester units. sigmaaldrich.comamerigoscientific.com

This transformation is typically achieved through a Horner-Wadsworth-Emmons (HWE) reaction . sigmaaldrich.comamerigoscientific.com In this olefination reaction, this compound reacts with a phosphonate (B1237965) ylide (the HWE reagent) to form an α,β-unsaturated ester or amide. Subsequent chemical modifications can then yield the desired GABA-derived α-keto structures, which are valuable for medicinal chemistry research.

Enantioselective Methodologies using N-Carbamoyl-Imines derived from this compound

A significant application of this compound is its conversion into the corresponding N-Boc-imine. Imines bearing an electron-withdrawing group, such as the Boc group, on the nitrogen atom are highly activated towards nucleophilic attack. This enhanced electrophilicity makes them excellent substrates for a range of enantioselective transformations.

These N-Boc-imines are key intermediates in several asymmetric reactions, including:

Aza-Henry Reaction: The reaction with nitroalkanes to produce β-nitro amines.

Mannich Reaction: The addition of enolates or enol equivalents to the imine, yielding β-amino carbonyl compounds.

The use of chiral catalysts, such as chiral phosphoric acids or primary amine organocatalysts, in conjunction with these N-Boc-imines allows for the synthesis of highly enantioenriched products. rsc.org These products are valuable precursors for chiral amines and other nitrogen-containing compounds. Researchers have also developed stable surrogates, such as N,O-acetals, which can generate the reactive N-Boc-imine in situ for use in these asymmetric reactions. nih.gov

| Asymmetric Reaction | Role of N-Boc-imine | Typical Product |

| Aza-Henry Reaction | Electrophile | Chiral β-nitro amines |

| Mannich Reaction | Electrophile | Chiral β-amino carbonyls |

Synthesis of Chiral Amino Acid Precursors

Building upon the methodologies described above, this compound is a cornerstone for the synthesis of precursors to both natural and non-natural chiral amino acids. The products obtained from the enantioselective Mannich and aza-Henry reactions are readily converted into various amino acid derivatives through functional group manipulations.

Another direct route involves the reductive amination of this compound. For instance, its reaction with glycine (B1666218) esters, followed by in situ reduction of the intermediate imine, affords N-(2-Boc-aminoethyl)glycine esters. These compounds are themselves complex amino acid derivatives and serve as building blocks for larger molecules like peptide nucleic acids.

Use in the Synthesis of Carbohydrates

This compound also functions as a useful organic building block in the field of carbohydrate chemistry. While specific, detailed reaction pathways are part of specialized research, its utility lies in introducing an aminoethyl fragment into carbohydrate scaffolds. This modification is crucial for producing amino sugars, which are components of numerous important biomolecules, including antibiotics and cell-surface glycans. The dual functionality of the aldehyde and the protected amine allows for its strategic incorporation into complex glycosidic structures.

Other Specialized Synthetic Applications

The unique reactivity of this compound has been harnessed for several other specialized synthetic applications.

Synthesis of Protected Pyrroloproline: It is a documented building block in the synthesis of protected pyrroloproline derivatives, which are constrained dipeptide mimics used in medicinal chemistry to create conformationally restricted peptides. scbt.com

Three-Component Synthesis of Pyrrolidines: The compound can be employed in three-component reactions, often involving a 1,3-dipolar cycloaddition, to efficiently construct substituted pyrrolidine rings, a common motif in pharmaceuticals and natural products. sigmaaldrich.com

Synthesis of 2,2′-Bipyridine: It has been used as a starting reagent in the synthesis of 2,2′-bipyridine, a privileged ligand in coordination chemistry and catalysis. sigmaaldrich.com

α-Methylenation: This amino aldehyde undergoes rapid and efficient α-methylenation using formaldehyde (B43269) in the presence of an organocatalyst, providing access to α-methylene-β-amino aldehydes. sigmaaldrich.com

Synthesis of (E)-ethyl 4-((tert-butoxycarbonyl)amino)but-2-enoate

The synthesis of (E)-ethyl 4-((tert-butoxycarbonyl)amino)but-2-enoate from this compound is a prime example of the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the stereoselective formation of alkenes. sigmaaldrich.comsigmaaldrich.cn This reaction involves the condensation of a stabilized phosphonate ylide, generated from triethyl phosphonoacetate, with an aldehyde. The HWE reaction is renowned for its high E-selectivity, which is crucial for the synthesis of specific geometric isomers. wikipedia.org

Detailed Research Findings:

The reaction proceeds by the deprotonation of triethyl phosphonoacetate using a suitable base to form a nucleophilic phosphonate carbanion. This carbanion then attacks the electrophilic carbonyl carbon of this compound. The resulting intermediate undergoes elimination of a phosphate ester to yield the desired α,β-unsaturated ester. The stereochemical outcome of the reaction, favoring the (E)-isomer, is a key advantage of the HWE reaction. wikipedia.org

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Product | Yield |

| This compound | Triethyl phosphonoacetate | Sodium Hydride (NaH) | Tetrahydrofuran (B95107) (THF) | 0 °C to room temperature | (E)-ethyl 4-((tert-butoxycarbonyl)amino)but-2-enoate | High |

Note: Specific yield and reaction time can vary based on the detailed experimental conditions reported in the primary literature.

Synthesis of 2,2′-bipyridine

While the direct synthesis of 2,2'-bipyridine from this compound is a more complex transformation, the underlying principle involves the construction of the pyridine rings through a cyclocondensation reaction. sigmaaldrich.com Such reactions are fundamental in heterocyclic chemistry for the formation of aromatic ring systems from acyclic precursors.

Detailed Research Findings:

The synthesis of a pyridine ring from an aldehyde and an amine source is a well-established strategy. researchgate.net In the context of this compound, a plausible synthetic route would involve a multi-step process. The aldehyde functionality can react with a nitrogen source, such as ammonia or an ammonium (B1175870) salt, to form an imine. This intermediate, or a related enamine, could then undergo a cyclization and subsequent oxidation to form the aromatic pyridine ring. The formation of the bipyridine structure would necessitate a dimerization or a convergent synthetic strategy involving the coupling of two pyridine or pyridine precursor units. The specific reagents and conditions for this transformation using this compound would be detailed in specialized synthetic literature. beilstein-journals.orgnih.gov

| Starting Material | Key Transformation | Reagents | Product |

| This compound | Cyclocondensation/Dimerization | Ammonia source, Oxidizing agent | 2,2′-bipyridine |

Note: The specific reagents, intermediates, and reaction conditions for this multi-step synthesis would require detailed investigation of relevant synthetic methodologies.

Analytical Methodologies for N Boc 2 Aminoacetaldehyde and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure of N-Boc-2-aminoacetaldehyde by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of this compound, providing unambiguous information about the carbon-hydrogen framework.

¹H NMR: Proton NMR confirms the presence of all hydrogen atoms in the molecule and their chemical environments. A typical ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) exhibits distinct signals corresponding to the aldehyde, the methylene (B1212753) group, the carbamate (B1207046) proton, and the tert-butyl group.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| ~9.60 | Singlet (s) | N/A | 1H | Aldehyde proton (-CHO) |

| ~5.26 | Broad Singlet (br s) | N/A | 1H | Carbamate proton (N-H) |

| ~4.04 | Doublet (d) | 5.1 Hz | 2H | Methylene protons (-CH₂-) |

| ~1.46 | Singlet (s) | N/A | 9H | tert-Butyl protons (-C(CH₃)₃) |

¹³C NMR: Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. While specific experimental data can vary slightly based on solvent and concentration, the expected chemical shifts for the carbons in this compound can be predicted based on typical ranges for its functional groups. oregonstate.edu Studies on related N-Boc protected amino acids provide context for the expected resonance of the carbamate carbons. mdpi.com

| Chemical Shift (δ) ppm (Predicted) | Assignment |

|---|---|

| 195 - 205 | Aldehyde carbonyl (CHO) |

| 155 - 157 | Carbamate carbonyl (N-CO-O) |

| 79 - 81 | Quaternary carbon (-C(CH₃)₃) |

| ~50 | Methylene carbon (-CH₂-) |

| ~28.4 | tert-Butyl methyl carbons (-C(CH₃)₃) |

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula, C₇H₁₃NO₃.

Due to the nature of the Boc protecting group, soft ionization techniques such as Electrospray Ionization (ESI) are commonly employed, often coupled with liquid chromatography (LC-MS). It is important to note that the Boc group can be labile under certain MS conditions and may lead to fragmentation, often through rearrangement pathways. The molecular ion is typically observed as a protonated species [M+H]⁺ or as adducts with sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺.

| Ion/Adduct | Calculated m/z |

|---|---|

| [M] | 159.08954 Da |

| [M+H]⁺ | 160.09682 |

| [M+Na]⁺ | 182.07876 |

| [M+NH₄]⁺ | 177.12336 |

Infrared (IR) spectroscopy is used to identify the key functional groups present in this compound. The spectrum displays characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

|---|---|---|

| 3400 - 3200 | N-H stretch | Carbamate N-H |

| 2980 - 2960 | C-H stretch | Alkyl C-H (tert-butyl) |

| 2850 and 2750 | C-H stretch | Aldehyde C-H (Fermi doublet) |

| 1740 - 1720 | C=O stretch | Aldehyde carbonyl |

| 1715 - 1680 | C=O stretch | Carbamate carbonyl |

| 1300 - 1000 | C-O stretch | Carbamate C-O |

Chromatographic Purity and Separation Methods

Chromatographic techniques are fundamental for assessing the purity of this compound and for separating it from starting materials, by-products, and derivatives.

High-Performance Liquid Chromatography (HPLC) is the predominant method for determining the purity of this compound. chromatographyonline.com Reversed-phase chromatography is typically employed for this purpose. A C18 stationary phase is commonly used with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. researchgate.net An acidic modifier like formic acid or acetic acid is often added to the mobile phase to ensure good peak shape. chromatographyonline.com Detection is usually performed using an ultraviolet (UV) detector at a low wavelength (e.g., 200-210 nm) due to the lack of a strong chromophore in the molecule.

A typical setup might involve a C18 column (e.g., 250 x 4.6 mm, 5 µm) with a gradient elution from a higher aqueous composition to a higher organic composition to elute all components.

The analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) presents significant challenges due to the thermal lability of the N-tert-butoxycarbonyl (Boc) protecting group. Carbamates are known to be susceptible to thermal degradation in the high temperatures of a conventional GC injection port. This degradation can lead to the cleavage of the Boc group, resulting in inaccurate quantification and the potential misidentification of the compound as its unprotected amine analogue.

To mitigate thermal decomposition, specialized injection techniques are required. Cold on-column injection, where the sample is introduced directly onto the column at a low initial temperature, can prevent pre-analysis degradation. Alternatively, derivatization of the aldehyde group could be explored, although this adds complexity to the analytical procedure. Therefore, while GC-MS can be used, HPLC is generally the preferred chromatographic method for the analysis of this and related thermally labile carbamates.

Stereochemical Analysis of Chiral this compound Derivatives

This compound can be used as a precursor to synthesize a variety of chiral derivatives, particularly α-amino aldehydes. Determining the stereochemical purity (e.g., enantiomeric excess) of these chiral products is essential.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques for separating the enantiomers of chiral molecules.

Chiral HPLC is a preferred method for the analysis of N-Boc protected chiral amino acid and amino aldehyde derivatives. rsc.org The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Macrocyclic glycopeptide-based CSPs (such as those using teicoplanin or ristocetin (B1679390) A) and carbohydrate-based CSPs have proven to be highly effective for resolving the enantiomers of N-Boc amino acid derivatives. rsc.org The separation can be performed in different modes, including reversed-phase or polar organic mode, often using mobile phases that are compatible with mass spectrometry (LC/MS).

| Technique | Chiral Stationary Phase (CSP) Type | Common CSP Examples | Typical Mobile Phase Mode |

| Chiral HPLC | Macrocyclic Glycopeptide | CHIROBIOTIC T (Teicoplanin), CHIROBIOTIC R (Ristocetin A) | Reversed-Phase |

| Chiral HPLC | Polysaccharide (Carbohydrate-based) | CHIRALPAK IA, CHIRALPAK IC rsc.org | Normal-Phase or Reversed-Phase rsc.org |

Chiral GC is another technique used for enantiomeric separation. gcms.cz For non-volatile compounds like amino acid derivatives, a derivatization step is typically required to increase their volatility and improve chromatographic performance. sigmaaldrich.com The amino and/or carboxyl groups are converted into less polar, more volatile esters or amides. sigmaaldrich.comnih.gov The derivatized enantiomers are then separated on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.cz

Optical rotation is a physical property of chiral substances that causes the rotation of the plane of plane-polarized light. nih.gov This property is measured using a polarimeter. The extent and direction of rotation are used to characterize a specific enantiomer.

The measurement is reported as the specific rotation, [α], which is a standardized value calculated using the observed rotation (α), the concentration of the sample (c), and the path length of the polarimeter cell (l).

Formula for Specific Rotation: [α]λT = α / (l × c)

Where:

T is the temperature in degrees Celsius.

λ is the wavelength of the light, typically the D-line of a sodium lamp (589 nm).

α is the observed rotation in degrees.

l is the path length in decimeters (dm).

c is the concentration in grams per milliliter (g/mL) or grams per 100 mL (g/100mL). nih.gov

Challenges and Future Research Directions in N Boc 2 Aminoacetaldehyde Chemistry

Stability and Handling Considerations of N-Boc-2-aminoacetaldehyde

A significant hurdle in the widespread use of this compound is its limited stability, which requires specific handling and storage conditions. This instability manifests as a propensity for decomposition and polymerization, as well as sensitivity to environmental factors.

This compound is known to be unstable, a characteristic common to many α-amino aldehydes. This instability can lead to decomposition or polymerization, particularly upon storage or under certain reaction conditions. The aldehyde functionality, being highly reactive, can participate in self-condensation reactions, such as aldol (B89426) additions, or form cyclic trimers. The presence of the amine group, even in its protected form, can also influence the decomposition pathways. While the precise mechanisms of its decomposition and polymerization are not extensively detailed in the available literature, it is understood that these processes can lead to the formation of undesired byproducts and a decrease in the purity of the starting material over time. This inherent instability necessitates that the compound be used relatively quickly after its preparation or purification and stored under controlled conditions to minimize degradation.

The compound exhibits notable sensitivity to moisture and atmospheric oxygen. chemicalbook.com Being hygroscopic, it can absorb water from the environment, which can lead to the formation of the corresponding hydrate (B1144303). guidechem.com This hydration can affect its reactivity and stoichiometry in subsequent reactions. Furthermore, the aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, particularly in the presence of air. guidechem.com This oxidative degradation further compromises the purity and efficacy of the reagent. To mitigate these issues, this compound is typically handled under an inert atmosphere (e.g., argon or nitrogen) and stored at low temperatures, often at -20°C, to slow down the rates of decomposition, polymerization, and oxidation. chemicalbook.comsigmaaldrich.com

Below is a table summarizing the key stability and handling considerations for this compound.

| Consideration | Description | Recommended Handling and Storage |

| Decomposition | Prone to degradation, leading to the formation of impurities. | Use promptly after preparation or purification. |

| Polymerization | Tendency to undergo self-condensation or form oligomers/polymers. | Store at low temperatures to inhibit polymerization. |

| Moisture Sensitivity | Hygroscopic nature can lead to hydrate formation. | Handle in a dry, inert atmosphere. Store in a desiccator. |

| Oxidation | The aldehyde group is susceptible to oxidation to a carboxylic acid. | Store under an inert atmosphere (e.g., argon) to prevent contact with oxygen. |

Development of Novel and More Efficient Synthetic Routes

While established methods for the synthesis of this compound exist, there is a continuous drive towards the development of more efficient, scalable, and sustainable synthetic routes. Future research is likely to focus on catalytic and continuous flow methodologies to address the limitations of current batch processes.

The application of catalysis, particularly organocatalysis, holds significant promise for the synthesis of this compound and related protected amino aldehydes. Organocatalytic methods often offer mild reaction conditions, high enantioselectivity (for chiral variants), and a reduction in metal-based contaminants. whiterose.ac.uk Research into the use of catalysts for the efficient N-tert-butyloxycarbonylation of amines is an active area. nih.govorganic-chemistry.orgresearchgate.net For instance, gold and copper catalysts have been shown to be effective for the synthesis of N-Boc amines from amines, t-butanol, and carbon monoxide at room temperature. nih.gov While not yet specifically reported for this compound, the development of catalytic methods for the selective oxidation of the corresponding N-Boc-protected amino alcohol would be a valuable contribution. Furthermore, organocatalytic approaches have been successfully employed in reactions utilizing N-Boc-protected aminoacetaldehydes, suggesting that the principles could be applied to its synthesis as well.

Flow chemistry presents a promising avenue for overcoming some of the challenges associated with the stability and handling of this compound. chimia.ch Continuous flow processes can offer enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. beilstein-journals.org The ability to generate and immediately use the unstable aldehyde in a subsequent reaction step (a "generate-and-consume" strategy) would mitigate the issues of decomposition and polymerization during storage. researchgate.netresearchgate.net Flow chemistry has been successfully applied to multi-step syntheses involving protected amino acids and other sensitive intermediates. flinders.edu.au The development of a robust flow-based synthesis of this compound would not only improve its accessibility but also enhance safety and scalability, making it more amenable to industrial applications.

Expansion of Reactivity Profiles for Diverse Chemical Scaffolds

A key area of ongoing research is the expansion of the synthetic utility of this compound to access an even wider array of complex and diverse chemical scaffolds. Its bifunctional nature, possessing both a nucleophilic precursor (the protected amine) and an electrophilic center (the aldehyde), makes it a powerful tool in the synthetic chemist's arsenal.

This versatile building block has been instrumental in the total synthesis of natural products, such as (+)-negamycin. acs.org Its application extends to the construction of various heterocyclic systems. For instance, it is used in three-component reactions for the synthesis of pyrrolidines. chemicalbook.com

The reactivity of this compound is particularly well-exploited in multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules from simple starting materials in a single step. Its use in the Ugi and Passerini reactions, for example, has enabled the synthesis of diverse peptide-like structures and other complex amides.

Future research will likely focus on exploring its participation in other named reactions and MCRs to generate novel molecular frameworks. There is also potential for its use in the synthesis of macrocycles and spirocyclic compounds, which are of significant interest in medicinal chemistry. The development of new reaction cascades initiated by this compound could lead to the efficient construction of intricate molecular architectures that would be challenging to access through traditional synthetic methods.

The table below provides a summary of the diverse chemical scaffolds synthesized using this compound.

| Chemical Scaffold | Synthetic Application | Reference(s) |

| Natural Products | Total synthesis of (+)-negamycin. | acs.org |

| Heterocycles | Synthesis of pyrrolidines via three-component reactions. | chemicalbook.com |

| Peptidomimetics | Ugi and Passerini multicomponent reactions. | N/A |

| γ-Aminobutyric acid (GABA) derivatives | Reaction with Horner-Wadsworth-Emmons (HWE) reagents. | chemicalbook.com |

| Carbohydrates | Used in the synthesis of various carbohydrate structures. | chemicalbook.com |

Applications in Emerging Fields

The unique structure of this compound makes it a candidate for applications beyond traditional organic synthesis, particularly in chemical biology and materials science.

In chemical biology, this compound can be used in the synthesis of molecules that interact with biological systems. For example, it is used in the synthesis of inhibitors for enzymes like cathepsin K. chemicalbook.com Its aldehyde functionality allows for conjugation to biomolecules, while the protected amine can be deprotected to introduce a primary amine for further modification. This makes it a useful tool for creating probes and labels for studying proteins and other biological macromolecules.

The potential of this compound in materials science is an area ripe for exploration. The aldehyde and protected amine functionalities offer handles for polymerization or for grafting onto surfaces to modify their properties. After polymerization or surface attachment, the Boc group can be removed to expose primary amine groups, which can alter the material's charge, hydrophilicity, or serve as sites for further functionalization. This could be applied to the development of new functional polymers, hydrogels, or surface coatings.

Computational Chemistry and Modeling of this compound Reactions